molecular formula C15H20ClN3O2 B7780837 4-Chloro-N-[1-(N-hydroxycarbamimidoyl)-cycloheptyl]benzamide

4-Chloro-N-[1-(N-hydroxycarbamimidoyl)-cycloheptyl]benzamide

Cat. No.: B7780837
M. Wt: 309.79 g/mol
InChI Key: ARZSTOMYNLXBSB-UHFFFAOYSA-N
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Description

4-Chloro-N-[1-(N-hydroxycarbamimidoyl)-cycloheptyl]benzamide is a chemical compound with the molecular formula C14H18ClN3O2 It is known for its unique structure, which includes a chloro-substituted benzamide group and a cycloheptyl ring with a hydroxycarbamimidoyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-N-[1-(N-hydroxycarbamimidoyl)-cycloheptyl]benzamide typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-chlorobenzoyl chloride and cycloheptylamine.

    Formation of Intermediate: The reaction between 4-chlorobenzoyl chloride and cycloheptylamine forms an intermediate compound, 4-chloro-N-cycloheptylbenzamide.

    Hydroxycarbamimidoylation: The intermediate compound undergoes hydroxycarbamimidoylation using hydroxylamine hydrochloride and a suitable base, such as sodium hydroxide, to yield the final product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Additionally, purification techniques like recrystallization or chromatography may be employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-N-[1-(N-hydroxycarbamimidoyl)-cycloheptyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The chloro group in the benzamide ring can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzamides with different functional groups.

Scientific Research Applications

4-Chloro-N-[1-(N-hydroxycarbamimidoyl)-cycloheptyl]benzamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials or as a precursor in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of 4-Chloro-N-[1-(N-hydroxycarbamimidoyl)-cycloheptyl]benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to modulation of their activity. The hydroxycarbamimidoyl group can form hydrogen bonds with target proteins, influencing their conformation and function. Additionally, the chloro-substituted benzamide moiety may enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    4-Chloro-N-[1-(N-hydroxycarbamimidoyl)-cyclohexyl]benzamide: Similar structure but with a cyclohexyl ring instead of a cycloheptyl ring.

    4-Chloro-N-[1-(N-hydroxycarbamimidoyl)-cyclopentyl]benzamide: Similar structure but with a cyclopentyl ring.

Uniqueness

4-Chloro-N-[1-(N-hydroxycarbamimidoyl)-cycloheptyl]benzamide is unique due to its cycloheptyl ring, which may confer different steric and electronic properties compared to its cyclohexyl and cyclopentyl analogs. These differences can influence the compound’s reactivity, binding affinity, and overall biological activity.

Properties

IUPAC Name

4-chloro-N-[1-[(Z)-N'-hydroxycarbamimidoyl]cycloheptyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20ClN3O2/c16-12-7-5-11(6-8-12)13(20)18-15(14(17)19-21)9-3-1-2-4-10-15/h5-8,21H,1-4,9-10H2,(H2,17,19)(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARZSTOMYNLXBSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC(CC1)(C(=NO)N)NC(=O)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCCC(CC1)(/C(=N/O)/N)NC(=O)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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